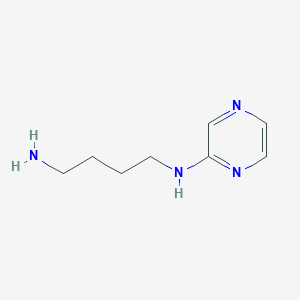
NIOSH/NJ7032600
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NIOSH/NJ7032600: is a chemical compound derived from biguanide, which is known for its broad range of applications in various fields such as medicine, chemistry, and industry. Biguanides are characterized by their polynitrogenated structure, which makes them highly polar and hydrophilic
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of allylbiguanide hydrochloride typically involves the reaction of polyallylamine with guanyl-O-alkylisourea or its salt . This method, however, faces challenges in substituting the amino groups of polyallylamine with biguanide groups efficiently.
Industrial Production Methods: Industrial production methods for allylbiguanide hydrochloride are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: NIOSH/NJ7032600 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: NIOSH/NJ7032600 is used as a ligand in coordination chemistry and as a starting material for the synthesis of nitrogen-containing heterocycles .
Biology: In biological research, allylbiguanide hydrochloride is studied for its potential antimicrobial properties and its ability to interact with biological membranes .
Medicine: In medicine, biguanides, including allylbiguanide hydrochloride, are explored for their potential use as antidiabetic agents, similar to metformin .
Industry: In the industrial sector, allylbiguanide hydrochloride is used in the formulation of disinfectants and antiseptics due to its antimicrobial properties .
Mechanism of Action
The mechanism of action of allylbiguanide hydrochloride involves its interaction with biological membranes, leading to increased membrane rigidity and disruption of membrane integrity . This disruption can result in the leakage of cellular contents and eventual cell death. The compound’s antimicrobial activity is primarily due to its ability to bind to negatively charged phosphate head groups of phospholipids in bacterial cell walls .
Comparison with Similar Compounds
Metformin: A well-known antidiabetic agent with a similar biguanide structure.
Chlorhexidine: A widely used disinfectant and antiseptic with a biguanide structure.
Polyhexamethylene biguanide: A polymer with biocidal activity used in wound dressings and disinfectants.
Uniqueness: NIOSH/NJ7032600 is unique due to its specific allyl group, which imparts distinct chemical properties and potential applications compared to other biguanides. Its ability to undergo various chemical reactions and its potential antimicrobial properties make it a valuable compound for further research and development.
Properties
CAS No. |
88513-40-0 |
|---|---|
Molecular Formula |
C5H12ClN5 |
Molecular Weight |
177.63 g/mol |
IUPAC Name |
1-(diaminomethylidene)-2-prop-2-enylguanidine;hydrochloride |
InChI |
InChI=1S/C5H11N5.ClH/c1-2-3-9-5(8)10-4(6)7;/h2H,1,3H2,(H6,6,7,8,9,10);1H |
InChI Key |
TURJMQNFYZZUNY-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN=C(N)N=C(N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(Chloromethyl)[(2-fluorophenyl)methyl]dimethylsilane](/img/structure/B8591471.png)
